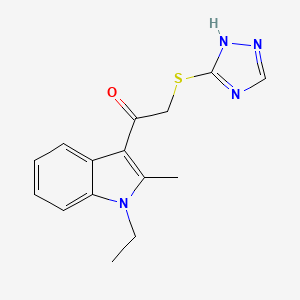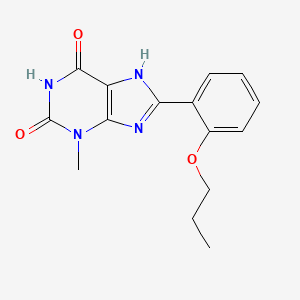![molecular formula C32H23Cl2N3O3S B4617533 5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)
5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
This compound belongs to the class of thiazolo[3,2-a]pyrimidines, known for their versatile chemical properties and potential biological activities. The compound's structure incorporates multiple functional groups, including chlorophenyl, furanyl, methyl, and carboxamide moieties, contributing to its complex reactivity and possible application in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including compounds similar to the one , involves reactions of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene. The structural confirmation of such compounds is achieved through 1H NMR spectroscopy and X-ray crystallography, indicating the formation of the desired thiazolo[3,2-a]pyrimidine core (Kulakov et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied through X-ray crystallography. These analyses reveal that the thiazolo[3,2-a]pyrimidine and linked aryl or furanyl systems can adopt coplanar or nearly coplanar arrangements, which significantly influences the compound's chemical behavior and interaction capabilities (Liu et al., 2004).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidines undergo various chemical reactions, including alkylation, cyclocondensation, and interaction with different reagents like ethyl chloroacetate and dimethyl acetylenedicarboxylate. These reactions lead to the formation of a wide array of derivatives, showcasing the compound's versatility in chemical synthesis and modification (Akbari et al., 2008).
科学的研究の応用
Synthesis and Biological Activity
Several studies have been conducted on the synthesis of heterocycles, such as thiazolo[3,2-a]pyrimidines, which are closely related to the chemical structure of interest. For instance, the synthesis of thiazolopyrimidine derivatives has shown potential biological activities, highlighting their importance in the development of new therapeutic agents. One study detailed the synthesis of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial activities, revealing significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Anticancer Applications
Research into the anticancer properties of related compounds has been a focal point, with several studies synthesizing new derivatives and testing their efficacy against various cancer cell lines. For example, the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives derived from visnaginone and khellinone has shown anti-inflammatory and analgesic properties, alongside potential as COX-2 inhibitors, suggesting their utility in cancer treatment (Abu‐Hashem et al., 2020).
Ultrasound-Mediated Synthesis
The use of environmentally friendly methods for synthesizing heterocyclic compounds has also been explored. An example includes the ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives, with certain compounds demonstrating significant anticancer activities across various human tumor cell lines (Tiwari et al., 2016).
Supramolecular Aggregation
Insights into the conformational features and supramolecular aggregation of thiazolopyrimidines reveal significant differences in intermolecular interaction patterns based on structural modifications. Such studies provide valuable information for the design of new compounds with enhanced properties (Nagarajaiah & Begum, 2014).
特性
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23Cl2N3O3S/c1-18-6-3-4-9-25(18)36-30(38)28-19(2)35-32-37(29(28)20-10-12-22(33)13-11-20)31(39)27(41-32)17-24-14-15-26(40-24)21-7-5-8-23(34)16-21/h3-17,29H,1-2H3,(H,36,38)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDOCTBSXLCYMC-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=CC=C6)Cl)/S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)

![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4617505.png)
![methyl 2-[({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4617507.png)

![3-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4617538.png)
